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Compound of Interest

Compound Name: Abimtrelvir

Cat. No.: B10827822 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available information on the

chemical structure and properties of abimtrelvir. Given the limited public data on abimtrelvir,
this document also presents a detailed case study of nirmatrelvir, a structurally and

mechanistically related antiviral, to provide a thorough technical context for researchers in the

field of SARS-CoV-2 therapeutics.

Abimtrelvir: An Emerging Antiviral Candidate
Abimtrelvir is a novel synthetic organic compound identified as a potential antiviral agent.[1] It

was assigned an International Nonproprietary Name (INN) in January 2022 and is presumed to

target SARS-CoV-2, the virus responsible for COVID-19.[1][2] Abimtrelvir is believed to belong

to the same chemical series as ensitrelvir, another antiviral compound.[1][2]

Chemical Structure and Identifiers
The two-dimensional chemical structure of abimtrelvir is available through chemical

databases.

Table 1: Chemical Identifiers for Abimtrelvir
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Identifier Value

IUPAC Name Not publicly available

SMILES Not publicly available

InChI Not publicly available

InChIKey Not publicly available

Data for Table 1 is not yet publicly available in detail.

Physicochemical Properties
The physicochemical properties of abimtrelvir have been calculated using computational

models, such as those provided by the Chemistry Development Kit (CDK). These calculated

values provide an initial assessment of the molecule's druglikeness.

Table 2: Calculated Physicochemical Properties of Abimtrelvir

Property Value

Molecular Weight 527.11

XLogP 5.07

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3

Rotatable Bonds 4

Topological Polar Surface Area 81.62 Å²

Lipinski's Rules Broken 1

Source: IUPHAR/BPS Guide to PHARMACOLOGY. These properties are computationally

generated and await experimental verification.
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Nirmatrelvir: A Case Study of a SARS-CoV-2 Main
Protease Inhibitor
Due to the limited experimental data for abimtrelvir, this section provides an in-depth look at

nirmatrelvir (PF-07321332), the active component of Paxlovid. As a well-characterized inhibitor

of the SARS-CoV-2 main protease (Mpro), nirmatrelvir serves as an excellent model for

understanding the core requirements of a successful antiviral in this class.

Chemical Structure and Identifiers of Nirmatrelvir
Table 3: Chemical Identifiers for Nirmatrelvir

Identifier Value

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-

oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-

[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-

dimethyl-3-azabicyclo[3.1.0]hexane-2-

carboxamide

SMILES

CC1([C@@H]2[C@H]1--INVALID-LINK--

(C)C)NC(=O)C(F)(F)F">C@HC(=O)N--

INVALID-LINK--C#N)C

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-

20(35)23(24,25,26)19(34)31-10-13-

14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-

28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)

(H,29,33)

(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1

InChIKey LIENCHBZNNMNKG-OJFNHCPVSA-N

CAS Number 2628280-40-8

PubChem CID 155903259

DrugBank ID DB16691
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Physicochemical Properties of Nirmatrelvir
Table 4: Physicochemical Properties of Nirmatrelvir

Property Value

Molecular Formula C23H32F3N5O4

Molar Mass 499.535 g·mol−1

Melting Point 192.9 °C

Protein Binding 69% (when co-administered with ritonavir)

Metabolism
Substrate of CYP3A4 (metabolism is inhibited

by ritonavir)

Route of Elimination
Primarily renal when co-administered with

ritonavir

Half-life 6.05 hours (when co-administered with ritonavir)

Mechanism of Action of Nirmatrelvir
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known

as 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus as it cleaves

viral polyproteins into functional non-structural proteins. By binding to the active site of Mpro,

nirmatrelvir prevents this cleavage, thereby halting viral replication.

The mechanism involves the formation of a covalent bond between the nitrile group of

nirmatrelvir and the cysteine residue (Cys145) in the catalytic dyad of the Mpro active site. This

reversible covalent inhibition is highly specific for the viral protease, with low off-target activity

against human proteases.
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Mechanism of Action of Nirmatrelvir.

Experimental Protocols: Synthesis of Nirmatrelvir
The synthesis of nirmatrelvir has been described in several publications, with various routes

developed to improve efficiency and scale-up for commercial production. A representative

multi-step synthesis is outlined below.

General Experimental Workflow for Nirmatrelvir Synthesis

A common synthetic strategy involves the coupling of key fragments, followed by dehydration

to form the final nitrile group.

Amide Coupling: A carboxylic acid intermediate is coupled with an amine intermediate in the

presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in a suitable

solvent (e.g., DMF or EtOAc).

Second Amide Coupling: The product from the first coupling is then coupled with a second

amine intermediate to form a tripeptide-like precursor.

Dehydration: The primary amide of the tripeptide precursor is dehydrated to the

corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or

Burgess reagent.
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Purification: The final product is purified by crystallization from a suitable solvent system,

such as isopropyl acetate and heptane.

Starting Materials
(Amino Acid Derivatives)

Step 1: First Amide Coupling
(e.g., HATU, DIPEA)

Dipeptide Intermediate

Step 2: Second Amide Coupling

Tripeptide Precursor

Step 3: Dehydration
(e.g., TFAA)

Crude Nirmatrelvir

Step 4: Purification
(Crystallization)

Nirmatrelvir
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Generalized Synthetic Workflow for Nirmatrelvir.

Conclusion
Abimtrelvir represents a promising new entry in the landscape of potential COVID-19

therapeutics. While detailed experimental data remains forthcoming, its classification and

calculated properties provide a foundation for future research. The comprehensive data

available for nirmatrelvir, a successful antiviral with a similar presumed target, offers a valuable

roadmap for the development and evaluation of new Mpro inhibitors. Researchers and drug

development professionals are encouraged to monitor for emerging data on abimtrelvir to fully

understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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